BenchChemオンラインストアへようこそ!

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

Amino acid transport System L LAT1

The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid (CAS 2253619-74-6) is a conformationally constrained, bicyclic α,α-disubstituted amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the bridgehead amine. It belongs to the 3-aminobicyclo[3.2.1]octane-3-carboxylic acid class, a scaffold recognized for its utility as a selective substrate and inhibitor of the Na⁺-independent amino acid transport system L.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2253619-74-6
Cat. No. B2505754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid
CAS2253619-74-6
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9-,10+,14?
InChIKeyLXHROUJRABIASC-WDAIWFPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid (CAS 2253619-74-6): A Structurally Defined, Enantiopure Bicyclic Amino Acid Building Block


The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid (CAS 2253619-74-6) is a conformationally constrained, bicyclic α,α-disubstituted amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the bridgehead amine. It belongs to the 3-aminobicyclo[3.2.1]octane-3-carboxylic acid class, a scaffold recognized for its utility as a selective substrate and inhibitor of the Na⁺-independent amino acid transport system L [1]. The compound possesses two defined stereocenters at positions 1 and 5, with the amino and carboxylic acid functionalities geminally substituted at the bridgehead 3-position, creating a sterically demanding quaternary center. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 75.6 Ų [2]. The Boc protection renders this compound directly compatible with standard peptide coupling protocols following acidic deprotection, making it a privileged intermediate for peptidomimetic design and transporter-targeted probe development. [1] [2]

Why Generic Substitution of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid Fails: Evidence of Scaffold-Specific Transport System Discrimination and Structural Uniqueness


Generic substitution among bicyclic amino acid building blocks is scientifically unjustified because the bicyclo[3.2.1]octane scaffold exhibits fundamentally different transport system selectivity compared to the widely used bicyclo[2.2.1]heptane (BCH) class. The additional methylene group in the [3.2.1] framework confers optical symmetry that eliminates isomeric contamination—a problem inherent to BCH—and simultaneously enhances reactivity with the Na⁺-independent system L transporter while abolishing cross-reactivity with Na⁺-dependent systems [1]. Furthermore, the specific (1R,3R,5S) stereochemistry positions the Boc-amino substituent at the bridgehead 3-position as a geminal α,α-disubstituted system, a constitutional isomer distinct from the 8-substituted analog (CAS 1334147-72-6), resulting in a computed XLogP3 shift of 0.8 units (2.8 vs. 2.0) that signals meaningful differences in lipophilicity-driven ADME parameters [2] . The single-enantiomer form (CAS 2253619-74-6) is differentiated from the racemic variant (rac-(1R,3R,5S)-form) by its defined stereochemistry, critical for diastereoselective transformations and reproducible biological readouts . These orthogonal lines of evidence demonstrate that the target compound occupies a specific chemical and pharmacological space not occupied by its closest analogs or constitutional isomers. [1] [2]

Quantitative Differentiation Evidence for (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid (CAS 2253619-74-6) vs. Closest Comparators


Enhanced System L Transporter Reactivity vs. Bicyclo[2.2.1]heptane (BCH) Scaffold

The 3-aminobicyclo[3.2.1]octane-3-carboxylic acid scaffold—the deprotected form of the target compound—demonstrated superior reactivity with the Na⁺-independent system L amino acid transporter compared to the standard bicyclo[2.2.1]heptane analog (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). In competitive uptake inhibition assays using Ehrlich ascites tumor cells and rat hepatoma HTC cells, the [3.2.1] scaffold 'proved more reactive than the bicycloheptane analogue with the Na⁺-independent amino acid transport system,' while showing no perceptible reactivity with Na⁺-dependent systems [1]. This target compound serves as the direct, Boc-protected synthetic precursor to this validated pharmacophore, enabling on-demand deprotection for assay deployment.

Amino acid transport System L LAT1 BCH analog Tumor cell uptake

Isomeric Homogeneity Advantage: Optical Symmetry Eliminates Resolution Requirements vs. BCH

A critical differentiator of the bicyclo[3.2.1]octane scaffold is its inherent optical symmetry, conferred by the additional methylene group in the ring system. Christensen et al. (1983) explicitly note that this structural feature renders 'the product devoid of isomeric contamination' and that 'optical resolution is not necessary to secure a homogeneous test substrate for discrimination of amino acid transport systems' [1]. In contrast, the bicyclo[2.2.1]heptane scaffold (BCH) requires optical resolution to obtain isomerically pure material. The target compound's single-enantiomer (1R,3R,5S) specification further guarantees stereochemical fidelity for downstream applications.

Isomeric purity Optical resolution Amino acid analog Transport assay BCH

Regiochemical Differentiation: 3-Position (Bridgehead) vs. 8-Position Substitution Alters Lipophilicity (ΔXLogP3 = 0.8)

The target compound (amino substitution at the bridgehead 3-position, geminal with the carboxylic acid) differs from its constitutional isomer 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid (CAS 1334147-72-6, amino substitution at the 8-position, distal to the carboxylic acid). The target compound exhibits an XLogP3 of 2.8 [1], whereas the 8-substituted isomer shows an XLogP3 of 2.0 , yielding a ΔXLogP3 of +0.8. The topological polar surface area (TPSA) is identical at 75.6 Ų for both isomers, confirming that the lipophilicity difference arises solely from the spatial arrangement of polar and non-polar domains [1] .

Regioisomer XLogP3 Lipophilicity ADME Bicyclo[3.2.1]octane

Single Enantiomer vs. Racemic Form: Stereochemical Definition Impact on Diastereoselective Synthesis

The target compound is specified as the single enantiomer (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid. Its racemic counterpart, rac-(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid (same CAS 2253619-74-6 but sold as the racemate), is commercially available at a minimum purity of 95% . The single-enantiomer form eliminates the 50% stereochemical mismatch inherent to racemic building blocks, ensuring that every coupling event proceeds with defined diastereoselectivity—a critical factor for peptide and peptidomimetic synthesis where multiple chiral centers must be controlled.

Enantiopure Racemic Stereochemistry Peptidomimetic Chiral building block

Boc-Protected vs. Free Amine: Orthogonal Synthetic Utility for Solid-Phase Peptide Synthesis (SPPS)

The target compound's Boc-protected amine is directly compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, where the Boc group remains stable under the basic Fmoc-deprotection conditions (20% piperidine/DMF) and can be selectively removed with TFA at the final cleavage step. In contrast, the free amine analog (3-aminobicyclo[3.2.1]octane-3-carboxylic acid) would require pre-installation of an orthogonal protecting group before SPPS incorporation, adding one synthetic step [1]. The Boc group also mitigates the nucleophilicity of the bridgehead amine, preventing undesired intermolecular reactions during multi-step sequences, while the carboxylic acid remains available for immediate activation (e.g., HATU, HBTU) [1].

Boc protection SPPS Peptide synthesis Orthogonal protecting group Fmoc strategy

Comparative Purity and Storage Stability vs. 8-Positional Isomer

Commercially, the 8-positional isomer (CAS 1334147-72-6) is supplied at a minimum purity of 95% by AKSci , establishing a baseline for analogous bicyclic Boc-amino acids. The single-enantiomer target compound is available through multiple vendors (e.g., CymitQuimica, ChemSpace) with standard purity specifications, though batch-specific certificates of analysis should be requested for quantitative procurement decisions. Both compounds are recommended for long-term storage in cool, dry conditions . The comparable purity profiles indicate that procurement differentiation should be driven by the regio- and stereochemical advantages documented above, rather than by purity alone.

Chemical purity Storage stability Vendor specification Procurement Quality control

Optimal Procurement and Application Scenarios for (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid Based on Quantitative Evidence


Development of System L (LAT1)-Selective Probes and Inhibitors for Oncology Research

Investigators studying LAT1-mediated amino acid transport in tumor cells should prioritize this compound over BCH-based probes. The parent scaffold's demonstrated superior reactivity with system L and complete selectivity over Na⁺-dependent transporters, as established in Ehrlich ascites and HTC hepatoma models [1], provides a cleaner pharmacological tool. The Boc protection allows for late-stage diversification after scaffold incorporation, enabling systematic structure-activity relationship (SAR) exploration around the bicyclic core.

Conformationally Constrained Peptidomimetic Synthesis via Fmoc-SPPS

Medicinal chemistry groups synthesizing peptidomimetics requiring a rigid, quaternary α,α-disubstituted amino acid residue should select this compound over the 8-substituted regioisomer. The 3-position geminal substitution creates a sterically congested, turn-inducing motif distinct from the 8-position analog's extended geometry [2]. The pre-installed Boc group ensures seamless integration into Fmoc-SPPS workflows without additional protection steps , reducing overall synthetic step count compared to the free amine starting material.

Isomerically Homogeneous Reference Standards for Amino Acid Transporter Classification

Biochemical pharmacologists seeking to discriminate between overlapping amino acid transport systems (L, ASC, A, y⁺) require isomerically pure substrates to avoid confounding results. The optically symmetrical [3.2.1] scaffold eliminates the isomeric contamination that complicates BCH-based experiments [1]. The single-enantiomer target compound, upon quantitative Boc deprotection, provides a homogeneous test substrate without need for chiral resolution, ensuring reproducible competitive inhibition data across laboratories.

ADME Optimization of Bicyclic Amino Acid-Derived Drug Candidates

Drug discovery teams optimizing lipophilicity-driven ADME properties should note the ΔXLogP3 of 0.8 between the 3-position (target) and 8-position constitutional isomers, despite identical TPSA [2] . This quantitative difference predicts distinct membrane permeability and plasma protein binding profiles. Parallel procurement of both regioisomers enables systematic assessment of how spatial arrangement of polar functionality modulates pharmacokinetic parameters without altering overall hydrogen bonding capacity.

Quote Request

Request a Quote for (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.